molecular formula C18H21N3O B1223484 3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone

3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone

Cat. No. B1223484
M. Wt: 295.4 g/mol
InChI Key: JETNPWIMHULIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone is a member of pyridines and a member of piperazines.

Scientific Research Applications

Antimuscarinic Activity

3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone has been studied for its antimuscarinic activity. This compound is part of a class of substituted 1-phenyl-3-piperazinyl-2-propanones, which were examined for selectivity on muscarinic receptors and effects on bladder function, mydriasis, and salivation in animal models. The nature of the substituent group on the terminal nitrogen of the piperazine moiety significantly influenced potency and selectivity (Kaiser et al., 1993).

Antitumor Activity

A series of 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes, related to the compound , displayed significant cytotoxicity against tumor cell lines in vitro and potent antitumor activity in vivo (Naito et al., 2005).

Serotonin Receptor Selectivity

New homo and hetero bis-piperazinyl-1-propanone derivatives, similar in structure to 3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone, have been identified as selective ligands for 5-HT7 over 5-HT1A serotonin receptors. These compounds displayed nanomolar affinity values for the 5-HT7 receptor (Intagliata et al., 2016).

Neuroleptic Activity

Derivatives with a similar structural motif have been shown to possess potent neuroleptic activity, with certain compounds exhibiting a long duration of action in pharmacological tests (Boswell et al., 1978).

Enzymatic Resolution in Therapeutics

Enzymatic resolution of derivatives of 3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone has been used in the preparation of optically pure compounds with potential as antitussive and central sedative therapeutic agents (Bianchi et al., 1992).

Analytical Methods for Purity Evaluation

Analytical methods like HPLC and TLC have been developed for determining the purity of compounds structurally related to 3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone. This is crucial in pharmaceutical contexts for quality control (Muszalska et al., 2005).

Mast Cell Stabilizing Activities

Derivatives of 1-(2-pyridinyl)piperazine, structurally related to the compound in focus, have been studied for their mast cell stabilizing activities. These compounds showed significant activity in assays related to anaphylaxis and bronchospasm (Catto et al., 1987).

properties

Product Name

3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

3-phenyl-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C18H21N3O/c22-18(10-9-16-6-2-1-3-7-16)21-14-12-20(13-15-21)17-8-4-5-11-19-17/h1-8,11H,9-10,12-15H2

InChI Key

JETNPWIMHULIBO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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